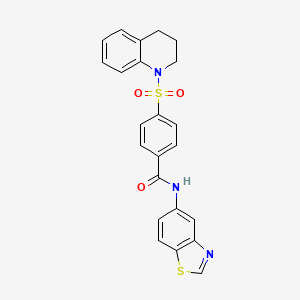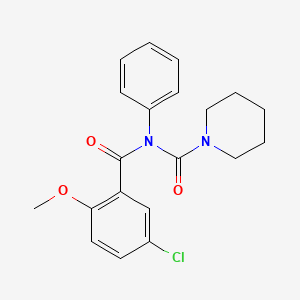![molecular formula C20H21F3N2O3 B6494884 N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide CAS No. 1351619-69-6](/img/structure/B6494884.png)
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide, or N-EPM-TFPM, is a novel chemical compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry and physiology, and is increasingly being used in laboratory experiments.
Mécanisme D'action
The mechanism by which N-EPM-TFPM exerts its effects is not fully understood. However, it is believed that the compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed that the compound interacts with biological membranes, affecting their structure and function.
Biochemical and Physiological Effects
N-EPM-TFPM has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phospholipase A2 and fatty acid synthase. It has also been found to modulate the activity of certain proteins, such as cyclooxygenase-2. In addition, it has been found to affect the structure and function of biological membranes, such as erythrocyte membranes.
Avantages Et Limitations Des Expériences En Laboratoire
N-EPM-TFPM has several advantages for lab experiments. It is relatively easy to synthesize, and is stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory settings. However, it is important to note that the compound has not been extensively tested in vivo, so its effects in living organisms are not fully known.
Orientations Futures
N-EPM-TFPM has many potential future directions. Further research could be conducted to explore its effects in living organisms, as well as to identify new applications for the compound. Additionally, further research could be conducted to explore the mechanism by which the compound binds to proteins, and to identify novel compounds with similar properties. Finally, the compound could be used as a tool to study the structure and dynamics of biological membranes.
Méthodes De Synthèse
N-EPM-TFPM can be synthesized through a multi-step process. The first step is to prepare the starting material, 2-ethoxyphenyl-4-(trifluoromethyl)phenylmorpholine-4-carboxylic acid, by reacting 4-chloro-2-ethoxyphenyl-4-(trifluoromethyl)phenylmorpholine-4-carboxylic acid with sodium hydroxide in aqueous solution. The second step is to convert the acid into the desired amide by reacting it with ethylenediamine in the presence of a catalytic amount of hydrochloric acid. Finally, the amide is purified by column chromatography.
Applications De Recherche Scientifique
N-EPM-TFPM has been widely used in scientific research due to its unique properties. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand for various proteins, and as a model compound for studying the structure and function of proteins. It has also been used as a probe for studying the structure and dynamics of biological membranes.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-2-27-17-6-4-3-5-16(17)24-19(26)25-11-12-28-18(13-25)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKXDYFRURZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6494816.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)
![6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494822.png)

![3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6494844.png)

![5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494851.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6494856.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494860.png)
![N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6494869.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B6494877.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B6494880.png)